molecular formula C19H14ClNO2 B370804 2-chloro-N-(4-phenoxyphenyl)benzamide

2-chloro-N-(4-phenoxyphenyl)benzamide

Cat. No.: B370804
M. Wt: 323.8g/mol
InChI Key: XUNIZNRTEZRLLB-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-phenoxyphenyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked via an amide bond to a 4-phenoxyphenyl moiety. Its synthesis involves a multi-step process starting from commercially available phenols. As described in , the compound library synthesis includes the preparation of 2-chloro-N-(4-phenoxyphenyl) acetamides, followed by conjugation to yield the final products . This compound belongs to a broader class of N-substituted benzamides, which are known for their pharmaceutical and synthetic applications, including roles in anticancer and antimicrobial agents .

Properties

Molecular Formula

C19H14ClNO2

Molecular Weight

323.8g/mol

IUPAC Name

2-chloro-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H14ClNO2/c20-18-9-5-4-8-17(18)19(22)21-14-10-12-16(13-11-14)23-15-6-2-1-3-7-15/h1-13H,(H,21,22)

InChI Key

XUNIZNRTEZRLLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

  • 2-Chloro-N-(4-methoxyphenyl)benzamide ():

    • The methoxy group at the para position creates a dihedral angle of 79.20° between the benzamide and methoxyphenyl rings, with the methoxy substituent deviating by 0.142 Å from the ring plane .
    • In contrast, N-(4-methylphenyl)benzamide () exhibits a smaller dihedral angle of 63.4° between the benzamide and methylphenyl rings, suggesting that electron-donating substituents (e.g., methyl vs. methoxy) alter molecular planarity .
  • 4-Chloro-N-(2-chlorophenyl)benzamide ():

    • The presence of two chlorine atoms (one on the benzamide ring and one on the phenyl group) results in a dihedral angle of 52.13° between the aromatic rings, highlighting the steric and electronic effects of halogens .
  • 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide ():

    • The addition of a methylsulfonyl group and iodine substituent introduces significant steric bulk, with a dihedral angle of 52.13° and intermolecular N–H···O hydrogen bonding, which stabilizes crystal packing .

Key Structural Parameters

Compound Name Dihedral Angle (°) Substituent Deviations (Å) Intermolecular Interactions
2-Chloro-N-(4-phenoxyphenyl)benzamide Not reported Not reported Likely π-π stacking (inferred)
2-Chloro-N-(4-methoxyphenyl)benzamide 79.20 0.142 (methoxy) N–H···O hydrogen bonds
N-(4-methylphenyl)benzamide 63.4 None reported N–H···O hydrogen bonds
4-Chloro-N-(2-chlorophenyl)benzamide 52.13 None reported Van der Waals interactions

Physicochemical Properties

Melting Points and Yields

Data from and related studies reveal the impact of substituents on melting points and synthetic yields:

Compound Name (Example) Melting Point (°C) Yield (%) Key Substituents
2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide (14) 156–158 88 Dichloropyrimidine
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide (15) 126–128 93 Chloro-methylpyrimidine
2-Chloro-N-(4-methoxyphenyl)benzamide Not reported Not reported Methoxyphenyl
This compound Not reported Not reported Phenoxyphenyl
  • Trends: Electron-withdrawing groups (e.g., chlorine) generally increase melting points due to enhanced intermolecular forces (e.g., compound 14 vs. 15) .

Spectroscopic Data

  • NMR Profiles :
    • 2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide (14) : NH peaks at 11.52 ppm (Ar–NH) and 11.24 ppm (amide NH), with aromatic protons at 7.69 ppm .
    • 2-Chloro-N-(4-methoxyphenyl)benzamide : Methoxy protons typically resonate at 3.8–4.0 ppm , while aromatic protons appear between 6.8–7.6 ppm (inferred from analogous structures) .

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